molecular formula C33H30N2O4 B137819 3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 297157-92-7

3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B137819
CAS No.: 297157-92-7
M. Wt: 518.6 g/mol
InChI Key: IWMJWWNRHGYHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structural features, which include a hexahydrobenzo[b][1,4]benzodiazepin core substituted with 3,4-dimethoxyphenyl and 3-phenoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an o-phenylenediamine derivative with a suitable diketone under acidic or basic conditions.

    Substitution Reactions: The next steps involve the introduction of the 3,4-dimethoxyphenyl and 3-phenoxyphenyl groups through substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Final Cyclization and Purification: The final step involves the cyclization of the substituted intermediates to form the desired hexahydrobenzo[b][1,4]benzodiazepin-7-one structure. This step may require specific reaction conditions, such as elevated temperatures and the use of specific solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Strong bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including its effects on various biological pathways and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. Additionally, the compound may interact with other neurotransmitter systems and signaling pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the 3,4-dimethoxyphenyl and 3-phenoxyphenyl groups may influence its binding affinity and selectivity for various molecular targets, potentially leading to differences in its therapeutic effects and side effect profile.

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O4/c1-37-30-16-15-21(20-31(30)38-2)23-18-28-32(29(36)19-23)33(35-27-14-7-6-13-26(27)34-28)22-9-8-12-25(17-22)39-24-10-4-3-5-11-24/h3-17,20,23,33-35H,18-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMJWWNRHGYHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.